molecular formula C11H11BrO B13861068 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one

Katalognummer: B13861068
Molekulargewicht: 239.11 g/mol
InChI-Schlüssel: MWOIXMKWVMVDOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bicyclo[420]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one is a complex organic compound characterized by its unique bicyclic structure

Vorbereitungsmethoden

The synthesis of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one typically involves multiple steps, starting from benzocyclobutene derivatives. One common method includes the bromination of a suitable precursor, followed by a series of reactions to introduce the bicyclic structure and the bromopropanone moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperatures, specific solvents, and catalysts.

Analyse Chemischer Reaktionen

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles, leading to a variety of derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.

    Cycloaddition Reactions: The bicyclic structure allows for cycloaddition reactions, forming more complex ring systems.

Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of advanced materials, such as polymers with unique properties.

Wirkmechanismus

The mechanism of action of 1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The bromine atom and the bicyclic structure play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used.

Vergleich Mit ähnlichen Verbindungen

1-(Bicyclo[4.2.0]octa-1(6),2,4-trien-3-yl)-2-bromopropan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and reactivity, making it valuable for targeted applications in various fields.

Eigenschaften

Molekularformel

C11H11BrO

Molekulargewicht

239.11 g/mol

IUPAC-Name

1-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)-2-bromopropan-1-one

InChI

InChI=1S/C11H11BrO/c1-7(12)11(13)10-5-3-8-2-4-9(8)6-10/h3,5-7H,2,4H2,1H3

InChI-Schlüssel

MWOIXMKWVMVDOO-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=CC2=C(CC2)C=C1)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.